

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Azadiradione

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Compound of Interest

Compound Name: Azadiradione

Cat. No.: B1265981

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Application Note

Abstract

This application note details a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative analysis of **Azadiradione**, a significant bioactive limonoid found in *Azadirachta indica* (Neem). The described protocol is applicable for the analysis of **Azadiradione** in extracts from various parts of the neem plant, including leaves, bark, and seeds, as well as in formulated products. This method utilizes a reverse-phase C18 column with a gradient elution program and UV detection, ensuring high resolution and accurate quantification. The protocol has been synthesized from validated methodologies to provide researchers, scientists, and drug development professionals with a reliable tool for quality control and research purposes.

Introduction

Azadiradione is a tetranortriterpenoid and a key bioactive constituent of the neem tree, known for its wide range of pharmacological activities. As interest in neem-based therapeutics and botanical products grows, the need for accurate and precise analytical methods for the quantification of its active components is critical. This document provides a detailed HPLC method for the quantification of **Azadiradione**, offering a valuable resource for natural product research, quality control of herbal formulations, and drug discovery and development.

Experimental

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended for optimal separation.
- Solvents: HPLC grade acetonitrile, methanol, and water.
- Standards: A certified reference standard of **Azadiradione**.
- Sample Preparation: Standard laboratory glassware, analytical balance, sonicator, and syringe filters (0.45 μ m).

Chromatographic Conditions

The following chromatographic conditions are recommended for the quantification of **Azadiradione**:

Parameter	Recommended Setting
Column	C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase	A: WaterB: Acetonitrile
Gradient Program	Time (min)
0	
10	
15	
20	
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	20 µL
Detection Wavelength	220 nm
Run Time	25 minutes

Protocols

Standard Solution Preparation

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Azadiradione** reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

- Extraction from Plant Material:
 - Accurately weigh 1 g of dried and powdered plant material (e.g., neem leaves, seeds).

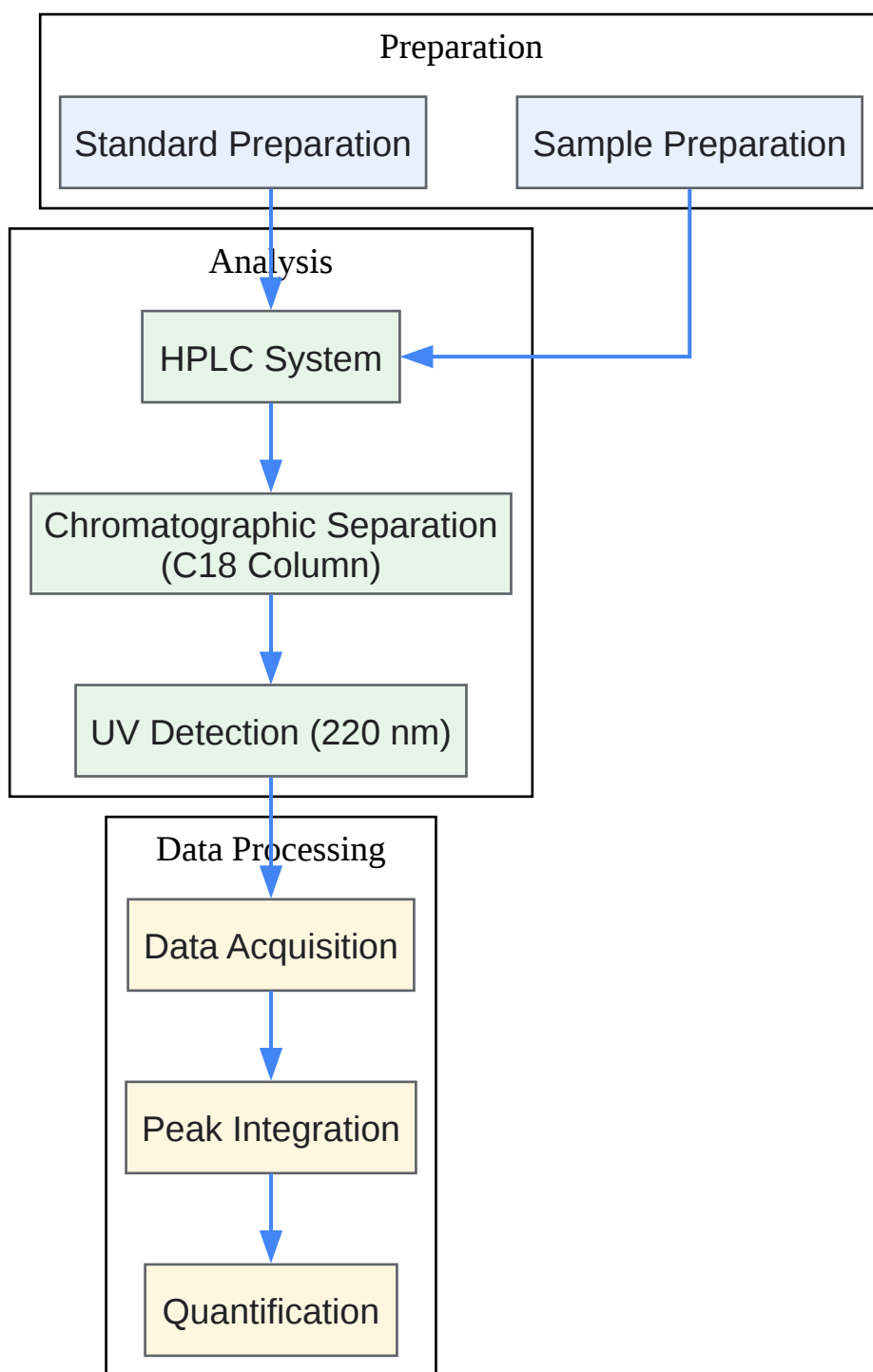
- Add 20 mL of methanol and sonicate for 30 minutes.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant. Repeat the extraction process twice more with fresh methanol.
- Pool the supernatants and evaporate to dryness under reduced pressure.
- Reconstitute the residue in a known volume of methanol (e.g., 5 mL).
- Filtration: Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The described HPLC method has been validated for several key parameters to ensure its accuracy and reliability. A summary of the validation parameters is presented below.[\[1\]](#)

Validation Parameter	Typical Results
Linearity (R^2)	> 0.995
Accuracy (% Recovery)	98% - 105%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	Dependent on instrumentation, typically in the ng range
Limit of Quantification (LOQ)	Typically around 62.5 pg on column [1]

Experimental Workflow



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References

- 1. UHPLC-MS/MS method for quantification of neem metabolites from leaf extracts of Meliaceae family plants - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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